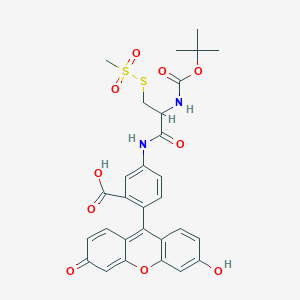

t-Boc-MTSEA-Fluorescein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxy-6-oxoxanthen-9-yl)-5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O10S2/c1-29(2,3)41-28(37)31-22(14-42-43(4,38)39)26(34)30-15-5-8-18(21(11-15)27(35)36)25-19-9-6-16(32)12-23(19)40-24-13-17(33)7-10-20(24)25/h5-13,22,32H,14H2,1-4H3,(H,30,34)(H,31,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUGASBFWLQFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409179 | |

| Record name | t-Boc-MTSEA-Fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042688-20-9 | |

| Record name | t-Boc-MTSEA-Fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to t-Boc-MTSEA-Fluorescein: Properties, Protocols, and Applications

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool for Probing Protein Structure and Function

In the intricate world of protein science, the ability to selectively label and visualize specific amino acid residues is paramount to unraveling complex biological mechanisms. t-Boc-MTSEA-Fluorescein has emerged as a powerful tool for this purpose, offering a unique combination of thiol-reactivity, a fluorescent reporter, and a protective group that allows for controlled experimental design. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties to detailed protocols for its application and insights into its use in cutting-edge research.

This molecule is ingeniously designed with three key functional components:

-

Methanethiosulfonate (MTS) Group: This moiety provides high reactivity and specificity towards the sulfhydryl (thiol) group of cysteine residues, forming a stable disulfide bond. This allows for the targeted covalent attachment of the probe to a protein of interest.

-

Fluorescein: A widely recognized and highly fluorescent reporter molecule, fluorescein enables the detection and quantification of the labeled protein through standard fluorescence microscopy and spectroscopy techniques.

-

tert-Butyloxycarbonyl (t-Boc) Group: This acid-labile protecting group masks an amine functionality on the probe. Its removal under specific conditions can alter the charge or other properties of the labeled site, providing an additional layer of experimental control.

This guide will delve into the practical aspects of utilizing this compound, empowering researchers to confidently integrate this versatile probe into their experimental workflows.

Core Chemical and Physical Properties

A thorough understanding of the chemical and physical characteristics of this compound is essential for its effective use. The table below summarizes its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₂₈N₂O₁₀S₂ | [1] |

| Molecular Weight | 628.67 g/mol | [1] |

| Appearance | Typically a solid | [2] |

| Solubility | Soluble in DMF and DMSO | [3] |

| Excitation Maximum (Fluorescein) | ~494 nm | [2] |

| Emission Maximum (Fluorescein) | ~518 nm | [2] |

| Storage Conditions | Store desiccated at -20°C, protected from light and moisture | [2] |

Reaction Mechanism and Principles of Application

The utility of this compound hinges on a two-stage process: a specific covalent labeling reaction followed by an optional, controlled deprotection step.

Covalent Labeling of Cysteine Residues

The methanethiosulfonate (MTS) group is the workhorse of the labeling reaction. It reacts specifically and rapidly with the thiol group of a cysteine residue, which must be in its reduced, nucleophilic thiolate form (S⁻). This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.0.[2] The reaction results in the formation of a stable disulfide bond, covalently linking the fluorescein moiety to the protein.

Controlled Deprotection of the t-Boc Group

The t-Boc protecting group is stable under the conditions of the labeling reaction but can be removed under acidic conditions. This deprotection step unmasks a primary amine, which can alter the local charge and steric environment of the labeled site. This feature is particularly useful in studies of ion channels and other proteins where local charge can influence function.

While standard organic chemistry protocols for Boc deprotection often involve harsh acids like trifluoroacetic acid (TFA), these conditions can denature proteins.[4][5] For applications with folded proteins, milder, protein-compatible deprotection methods are necessary. One such approach involves the use of oxalyl chloride in methanol, which has been shown to be effective at room temperature.[6][7] However, the compatibility of this method with a specific protein of interest should always be empirically validated.

Experimental Workflow: A Step-by-Step Protocol for Protein Labeling

The following protocol provides a general framework for the labeling of a purified protein with a solvent-accessible cysteine residue using this compound. Optimization of specific parameters such as dye-to-protein ratio and incubation time is recommended for each new protein.

Detailed Methodology

1. Protein Preparation:

-

Ensure your protein of interest is purified and in a buffer free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol).

-

The buffer pH should be between 7.2 and 8.0 for optimal labeling. Phosphate-buffered saline (PBS) or HEPES buffers are suitable choices. Avoid buffers containing primary amines, such as Tris, as they can react with the MTS reagent.[2]

2. Reduction of Cysteine Residues:

-

To ensure the target cysteine is in its reduced state, treat the protein with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it does not contain a thiol group and is less likely to interfere with the subsequent labeling reaction. A typical concentration is 1-5 mM TCEP for 30-60 minutes at room temperature.

3. Removal of Reducing Agent:

-

It is crucial to remove the reducing agent before adding the this compound. This is typically achieved using a desalting column or through dialysis against the labeling buffer.

4. Labeling Reaction:

-

Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.[2]

-

Add the probe to the protein solution at a recommended starting molar excess of 10-20 fold over the protein concentration. The optimal ratio should be determined empirically.

-

Protect the reaction mixture from light to prevent photobleaching of the fluorescein.

5. Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. Gentle agitation can improve labeling efficiency.

6. Removal of Unreacted Probe:

-

Separate the labeled protein from the unreacted probe using a desalting column or dialysis. This step is critical to minimize background fluorescence.

7. (Optional) t-Boc Deprotection:

-

If the experimental design requires unmasking of the amine group, the labeled protein can be subjected to mild acidic conditions. A potential starting point is treatment with a solution of oxalyl chloride in methanol at room temperature, followed by careful buffer exchange to neutralize the pH.[6][7] The compatibility and effectiveness of this step must be carefully validated for each protein to avoid denaturation.

8. Characterization of Labeled Protein:

-

Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the fluorescein at ~494 nm.

-

Confirm the covalent modification and determine the precise location of the label using mass spectrometry.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research, particularly in the study of ion channels and other membrane proteins.

-

Substituted Cysteine Accessibility Method (SCAM): This powerful technique is used to map the solvent-accessible surfaces of a protein. By systematically introducing cysteine residues at different positions and then testing their reactivity with a thiol-specific probe like this compound, researchers can infer the local environment of each residue. This approach has been instrumental in elucidating the structure of ion channel pores and identifying conformational changes during channel gating.[8]

-

Fluorescence Resonance Energy Transfer (FRET): When paired with a suitable acceptor fluorophore, fluorescein can be used as a FRET donor to measure distances and detect conformational changes in real-time.

-

High-Throughput Screening: The fluorescent nature of the probe makes it amenable to high-throughput screening assays for identifying compounds that modulate protein function, for example, by altering the accessibility of a specific cysteine residue.[9]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no fluorescent signal | Inaccessible cysteine residue; Oxidized cysteine thiols; Inactive probe. | Consider site-directed mutagenesis to introduce a more accessible cysteine; Ensure complete reduction of cysteines before labeling; Use a fresh stock of the probe. |

| High background fluorescence | Incomplete removal of unreacted probe; Non-specific binding of the probe. | Use a desalting column for efficient removal of excess probe; Include a blocking agent like BSA in buffers; Increase the number and duration of wash steps.[2] |

| Protein precipitation | Over-labeling of the protein. | Reduce the molar excess of the probe and/or the incubation time. |

| Fluorescence quenching | High degree of labeling leading to self-quenching; Local environment of the fluorophore on the protein. | Aim for a lower degree of labeling; Consider moving the cysteine to a different location on the protein. |

Conclusion

This compound is a sophisticated and versatile chemical probe that offers researchers a powerful means to investigate protein structure and function. Its combination of thiol-specific reactivity, a bright fluorescent reporter, and a controllable protecting group provides a unique set of advantages for a range of applications, from mapping protein topology to high-throughput screening. By understanding its chemical properties and following optimized protocols, scientists can effectively harness the capabilities of this valuable tool to advance our understanding of complex biological systems.

References

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]

-

Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). ResearchGate. [Link]

-

This compound (AC217). Ace Therapeutics. [Link]

-

Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015). RSC Publishing. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Fluorescence labeling strategies for the study of ion channel and receptor cell surface expression: A comprehensive toolkit for extracellular labeling of TRPV1. (2024). National Institutes of Health. [Link]

-

Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (2019). ResearchGate. [Link]

-

A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell. (2021). National Institutes of Health. [Link]

-

Glen Report 25.13 - Technical Brief - Side Reaction of Fluorescein during Deprotection with Methylamine. Glen Research. [Link]

-

Fluorescence labeling strategies for the study of ion channel and receptor cell surface expression: A comprehensive toolkit for extracellular labeling of TRPV1. (2024). bioRxiv. [Link]

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

-

Fluorescent Labeling of Cell-Free Synthesized Proteins by Incorporation of Fluorophore-Conjugated Nonnatural Amino Acids. (2015). ACS Publications. [Link]

-

Fluorescein-5-thiosemicarbazide as a probe for directly imaging of mucin-type O-linked glycoprotein within living cells. (2014). ResearchGate. [Link]

-

Optimizing multifunctional fluorescent ligands for intracellular labeling. (2021). National Institutes of Health. [Link]

-

Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells. (2023). MDPI. [Link]

-

Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. (2021). MDPI. [Link]

-

Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. (2023). Wiley Online Library. [Link]

-

The Evolution of Fluorescein into A Potential Theranostic Tool. (2023). National Institutes of Health. [Link]

-

Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. (2021). MDPI. [Link]

-

Fluorescent toxins as ion channel activity sensors. eScholarship. [Link]

-

Fluorescein-labeled glutathione to study protein S-glutathionylation. (2010). National Institutes of Health. [Link]

-

Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism. (2007). SpringerLink. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound (AC217) - Ace Therapeutics [acetherapeutics.com]

- 4. genscript.com [genscript.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence labeling strategies for the study of ion channel and receptor cell surface expression: A comprehensive toolkit for extracellular labeling of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

t-Boc-MTSEA-Fluorescein: A Technical Guide to its Mechanism and Application in Thiol-Specific Labeling

Abstract

t-Boc-MTSEA-Fluorescein has become an indispensable tool for researchers investigating protein structure and function, particularly in the field of ion channel and membrane protein topology.[1][2] This thiol-reactive fluorescent probe allows for the specific labeling of cysteine residues, enabling a wide range of applications from fluorescence microscopy to sophisticated biophysical measurements.[1][3] This guide provides an in-depth exploration of the core mechanism of this compound, detailing the roles of its constituent parts and the chemical basis of its specificity. Furthermore, it offers practical, field-proven protocols and troubleshooting advice to empower researchers in their experimental design and execution.

Introduction: Deconstructing this compound

This compound is a tripartite molecule, elegantly designed for conditional and specific fluorescent labeling of proteins. Its power lies in the distinct functions of its three key components:

-

The Methanethiosulfonate (MTS) Group: This is the reactive moiety responsible for the probe's specificity. The MTS group exhibits a high affinity for the sulfhydryl (thiol) group of cysteine residues, forming a stable disulfide bond.[3] This covalent linkage ensures the durable attachment of the fluorescent tag to the protein of interest.

-

The Fluorescein Fluorophore: A widely used and well-characterized fluorophore, fluorescein provides the means of detection. It absorbs blue light and emits green fluorescence, allowing for visualization using standard fluorescence microscopy and other fluorescence-based techniques.[4]

-

The tert-Butyloxycarbonyl (t-Boc) Protecting Group: This acid-labile group acts as a temporary shield for a secondary amine within the linker region of the molecule. The presence of the t-Boc group can modulate the overall properties of the probe, and its removal under specific acidic conditions can be exploited in multi-step labeling or functional studies.[5][6]

The strategic combination of these three components makes this compound a versatile reagent for probing protein structure, dynamics, and accessibility.

The Core Mechanism: A Tale of Two Reactions

The utility of this compound is centered around two fundamental chemical transformations: the thiol-specific labeling reaction and the acid-catalyzed deprotection of the t-Boc group.

Thiol-Specific Labeling: The MTS-Cysteine Reaction

The primary mechanism of action involves the nucleophilic attack of a deprotonated cysteine residue (thiolate anion, -S⁻) on the sulfur atom of the methanethiosulfonate group. This reaction results in the formation of a stable disulfide bond, covalently linking the fluorescein probe to the protein.

Several factors critically influence the efficiency of this labeling reaction:

-

pH: The reaction is highly pH-dependent. A slightly alkaline pH (typically between 7.2 and 8.0) is optimal as it promotes the deprotonation of the cysteine's sulfhydryl group to the more nucleophilic thiolate form.[7] Buffers such as phosphate-buffered saline (PBS) or HEPES are commonly employed. It is crucial to avoid buffers containing primary amines, like Tris, as they can compete with the target thiol for reaction with the MTS reagent.[7]

-

Accessibility of the Cysteine Residue: For the reaction to occur, the target cysteine must be accessible to the MTSEA-Fluorescein molecule. Cysteines that are buried within the protein's core, involved in existing disulfide bonds, or oxidized will not be available for labeling.[7][8]

-

Presence of Reducing Agents: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol will react with the MTS reagent and must be removed from the protein solution prior to labeling.[7][9] Tris(2-carboxyethyl)phosphine (TCEP) is a thiol-free alternative for reducing disulfide bonds, but its removal is still recommended to prevent potential interference.[7]

t-Boc Deprotection: An Acid-Labile Switch

The tert-butyloxycarbonyl (Boc) group is a well-established protecting group for amines in organic synthesis.[10] Its key feature is its stability under a wide range of conditions, yet its facile removal under acidic conditions.[6]

The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6][10] This protonation facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[6][11][12] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[6]

This acid-catalyzed removal of the t-Boc group can be utilized to alter the charge or other properties of the linker region post-labeling, potentially influencing the local environment or enabling subsequent chemical modifications.

The Fluorescein Moiety: A pH-Sensitive Reporter

The fluorescence properties of fluorescein are highly dependent on pH.[13][14] In aqueous solutions, fluorescein can exist in several ionic forms, including a cationic, neutral, monoanionic, and dianionic species.[14][15] The dianionic form, which is prevalent at pH values above 6.4, is the most fluorescent.[14] As the pH decreases, the fluorescence intensity diminishes significantly.[14][15]

This pH sensitivity is a critical consideration for experimental design. It is essential to maintain a pH where the dianionic form predominates to ensure a strong and stable fluorescent signal. However, this property can also be exploited to probe pH changes in the local environment of the labeled protein.

| pH Range | Predominant Fluorescein Species | Fluorescence |

| < 2 | Cationic | Very Low |

| 2 - 4 | Neutral | Low |

| 4.3 - 6.4 | Monoanionic | Moderate |

| > 6.4 | Dianionic | Strong[14] |

Table 1: pH-dependent fluorescence of fluorescein.

Furthermore, fluorescence quenching, a process that decreases fluorescence intensity, can occur through various mechanisms.[16][17] These include dynamic quenching (collisional) and static quenching (formation of a non-fluorescent complex).[16][18] High concentrations of the fluorophore can also lead to self-quenching.[18][19] Understanding these potential quenching mechanisms is vital for accurate data interpretation.

Experimental Protocols and Considerations

The successful application of this compound hinges on meticulous experimental design and execution. The following protocols provide a robust starting point for protein labeling experiments.

General Protein Labeling Protocol

This protocol outlines the fundamental steps for labeling a protein with accessible cysteine residues.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (e.g., TCEP), if necessary

-

Desalting column (e.g., PD-10) or dialysis equipment

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of any primary amines (e.g., Tris buffer) or reducing agents. If necessary, perform buffer exchange into a suitable labeling buffer (e.g., PBS, pH 7.2-8.0).[7]

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat with a reducing agent like TCEP. It is critical to remove the reducing agent completely before adding the MTSEA-Fluorescein.[7]

-

-

Prepare this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Store this stock solution at -20°C, protected from light and moisture.[7]

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein. The optimal ratio should be determined empirically for each protein.[9]

-

Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light.

-

-

Removal of Unreacted Dye:

-

Separate the labeled protein from the unreacted dye using a desalting column or dialysis.[7] This step is crucial for reducing background fluorescence.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~494 nm (for fluorescein concentration).

-

Substituted Cysteine Accessibility Method (SCAM)

SCAM is a powerful technique used to probe the structure and conformational changes of proteins, particularly ion channels.[3][20] It involves systematically replacing native amino acids with cysteine residues through site-directed mutagenesis and then testing the accessibility of these engineered cysteines to MTS reagents.

Core Principles of SCAM:

-

Cysteine Engineering: Introduce single cysteine mutations at various positions within the protein of interest.

-

Accessibility Probing: Label the mutant proteins with an MTS-based reagent like this compound.

-

Functional Analysis: Assess the functional consequences of the labeling. For ion channels, this is often measured as a change in current using electrophysiological techniques.

-

Topological Mapping: By identifying which cysteine residues are accessible to the probe from either the extracellular or intracellular side of the membrane, a topological map of the protein can be constructed.

The use of a fluorescent probe like this compound in SCAM allows for the direct visualization of labeled channels, complementing the functional data obtained from electrophysiology.[21][22][23]

Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| No or Low Labeling | Inaccessible cysteine residue. | Use site-directed mutagenesis to introduce a cysteine at a more accessible location.[7] |

| Oxidized cysteine residues. | Reduce the protein with TCEP prior to labeling, ensuring complete removal of the reducing agent.[7] | |

| Incorrect pH of the reaction buffer. | Ensure the labeling buffer pH is between 7.2 and 8.0.[7] | |

| Inactive MTSEA-Fluorescein. | Prepare a fresh stock solution of the probe in anhydrous DMSO or DMF. | |

| High Background Fluorescence | Incomplete removal of unreacted dye. | Use a more robust purification method, such as a longer desalting column or multiple rounds of dialysis.[7] |

| Autofluorescence from the sample. | Image an unlabeled control sample to determine the level of background autofluorescence. | |

| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the MTSEA-Fluorescein and/or decrease the incubation time.[9] |

| Protein instability under labeling conditions. | Optimize buffer conditions by adding stabilizing agents or perform the labeling at a lower temperature. |

Table 2: Troubleshooting guide for this compound labeling.

Conclusion

This compound is a powerful and versatile tool for the specific fluorescent labeling of cysteine residues in proteins. A thorough understanding of its mechanism of action, including the thiol-specific reaction of the MTS group, the acid-lability of the t-Boc protecting group, and the pH-sensitivity of the fluorescein fluorophore, is paramount for its successful application. By following well-designed protocols and being mindful of potential pitfalls, researchers can effectively leverage this probe to gain valuable insights into protein structure, function, and dynamics.

References

- BenchChem. (2025). The Application of MTSEA-Fluorescein in Modern Research: A Technical Guide. BenchChem.

- Chen, R. F. (1969). Fluorescent protein-dye conjugates. II. Gamma globulin conjugated with various dyes. Archives of Biochemistry and Biophysics, 133(2), 263-276.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Intracellular Protein Labeling with MTSEA. BenchChem.

-

Ace Therapeutics. (n.d.). This compound (AC217). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of Fluorescein at different pH values of solution. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Fiveable. (n.d.). Fluorescence quenching mechanisms | Photochemistry Class Notes. Retrieved from [Link]

- National Institutes of Health. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives.

- BenchChem. (2025). Protocol for Boc Deprotection in the Presence of tert-Butoxycarbonyl-D-valine. BenchChem.

- BenchChem. (2025). Technical Support Center: MTSEA-Fluorescein Labeling Experiments. BenchChem.

-

Sarspec. (n.d.). Investigating the absorption and fluorescence pH dependence of fluorescein, with a flow cell. Retrieved from [Link]

- Arık, M., Çelebi, N., & Onganer, Y. (2005). Fluorescence quenching of fluorescein with molecular oxygen in solution. Journal of Photochemistry and Photobiology A: Chemistry, 170(2), 105-111.

- BenchChem. (2025). Technical Support Center: Optimizing MTSEA-Biotin Labeling. BenchChem.

- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

-

ResearchGate. (n.d.). Fluorescence spectra of fluorescein in aqueous solutions with indicated.... Retrieved from [Link]

-

AxisPharm. (2024). What is fluorescence quenching?. Retrieved from [Link]

-

IOVS. (n.d.). Fluorescence Quenching at Fluorescein Concentrations Used for Diagnosis in Ocular Surface Disease. Retrieved from [Link]

- National Institutes of Health. (n.d.). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca.

- National Institutes of Health. (n.d.). Introduction to approaches and tools for the evaluation of protein cysteine oxidation.

- MDPI. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. MDPI.

- ACS Publications. (n.d.).

- National Institutes of Health. (2011). Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels.

-

Wiley Online Library. (n.d.). Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. Retrieved from [Link]

-

PubMed. (2024). Antimicrobial, antioxidant, cell imaging and sensing applications of fluorescein derivatives: A review. Retrieved from [Link]

-

PubMed. (n.d.). Comparative study of membrane potential-sensitive fluorescent probes and their use in ion channel screening assays. Retrieved from [Link]

- Bhattacharya, B. (n.d.). Protein labelling with FITC.

- National Institutes of Health. (n.d.). Fluorescein.

- National Institutes of Health. (n.d.). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions.

- BenchChem. (2025). The Application of MTSEA-Fluorescein in Modern Research: A Technical Guide.

-

YouTube. (2013). Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). Retrieved from [Link]

-

PubMed Central. (n.d.). Fluorescence labeling strategies for the study of ion channel and receptor cell surface expression: A comprehensive toolkit for extracellular labeling of TRPV1. Retrieved from [Link]

-

ResearchGate. (2013). The best protocol for FITC labeling of proteins. Retrieved from [Link]

-

MDPI. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. Retrieved from [Link]

- International Scientific Organization. (n.d.).

-

ResearchGate. (n.d.). Fluorescein applications as fluorescent probes for the detection of analytes. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescein dye derivative: Synthesis, characterization, quantum chemical and promising antimicrobial activity studies. Retrieved from [Link]

-

eLife. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. Retrieved from [Link]

-

MedlinePlus. (2025). Fluorescein eye stain. Retrieved from [Link]

Sources

- 1. This compound (AC217) - Ace Therapeutics [acetherapeutics.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. BOC deprotection [ms.bzchemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. static1.squarespace.com [static1.squarespace.com]

- 16. What is fluorescence quenching? | AxisPharm [axispharm.com]

- 17. ossila.com [ossila.com]

- 18. fiveable.me [fiveable.me]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. d-nb.info [d-nb.info]

- 22. Comparative study of membrane potential-sensitive fluorescent probes and their use in ion channel screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Unlocking Cellular Dynamics: A Technical Guide to the "Off-On" Fluorescence Principle of t-Boc-MTSEA-Fluorescein

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It elucidates the core principles and practical applications of t-Boc-MTSEA-Fluorescein, a thiol-reactive fluorescent probe that offers a powerful "off-on" switching mechanism for studying protein structure and function. By understanding the underlying photophysics and chemical reactivity, researchers can leverage this tool to gain unprecedented insights into dynamic cellular processes.

Introduction: A Tale of Three Moieties

This compound is a sophisticated chemical tool engineered for the specific and conditional labeling of proteins. Its functionality is derived from the synergistic interplay of three key chemical moieties:

-

Fluorescein: A well-characterized and highly fluorescent reporter molecule. Its bright green emission and high quantum yield make it an ideal choice for a wide range of fluorescence-based applications, including microscopy and spectroscopy.[1]

-

Methanethiosulfonate (MTS): A highly reactive group with a strong and specific affinity for sulfhydryl groups (-SH), which are uniquely present in the amino acid cysteine.[1] This specificity allows for the targeted labeling of proteins at engineered or naturally occurring cysteine residues.

-

tert-Butyloxycarbonyl (t-Boc): A protecting group that masks an amine on the fluorescein molecule. The removal of this group is a critical step in the activation of the probe's full fluorescent potential.

The clever arrangement of these three components results in a probe that is initially in a non-fluorescent "off" state and is triggered to a brightly fluorescent "on" state only upon specific chemical reactions, providing a high signal-to-noise ratio for sensitive detection.

The "Off-On" Switching Mechanism: A Symphony of Chemistry and Photophysics

The central principle behind this compound's utility is its conditional fluorescence, which is governed by a process known as Photoinduced Electron Transfer (PeT) .[2][3][4][5]

The "Off" State: Quenched by Proximity

In its native state, the this compound molecule is essentially non-fluorescent. This is because the methanethiosulfonate (MTS) group acts as an efficient quencher of the fluorescein fluorophore. When fluorescein absorbs a photon and enters an excited electronic state, the nearby MTS group can accept an electron from the excited fluorescein. This process, PeT, provides a non-radiative pathway for the excited fluorophore to return to its ground state, effectively preventing the emission of a photon as fluorescence.

Caption: Quenching of Fluorescein by the MTS group via PeT.

The "On" State: Unleashing Fluorescence

The transition to the "on" state is a two-step process that is initiated by the specific reaction of the MTS group with a thiol, such as the side chain of a cysteine residue in a protein.

Step 1: Thiol Reaction. The MTS group reacts with a sulfhydryl group to form a stable disulfide bond. This reaction alters the electronic properties of the sulfur-containing moiety, disrupting the PeT process. While this initial reaction reduces the quenching effect, the full fluorescence potential is still hindered by the presence of the t-Boc protecting group.

Step 2: t-Boc Deprotection. The t-Boc group is labile under acidic conditions.[6] Its removal, typically achieved by treatment with an acid like trifluoroacetic acid (TFA), unmasks an amine on the fluorescein core. This final step is crucial as it fully restores the electronic structure of the fluorescein fluorophore, leading to a dramatic increase in its fluorescence quantum yield.

Caption: Activation pathway of this compound.

Quantitative Data and Spectral Properties

The "off-on" nature of this compound is best illustrated by the significant change in its fluorescence quantum yield upon reaction and deprotection.

| State | Condition | Relative Quantum Yield | Excitation Max (λex) | Emission Max (λem) |

| "Off" | Unreacted this compound | Very Low | ~492 nm | ~515 nm |

| "On" | Thiol-reacted and deprotected | High | ~492 nm | ~515 nm |

Note: The exact quantum yield values can be environmentally sensitive. The excitation and emission maxima are characteristic of the fluorescein fluorophore.

Experimental Workflow: From Labeling to Detection

The successful application of this compound requires a carefully planned experimental workflow. The following provides a generalized protocol for the labeling of a target protein.

Protein Preparation

-

Cysteine Engineering: If the target protein does not have a solvent-accessible cysteine at the desired labeling site, site-directed mutagenesis is required to introduce one.

-

Reduction of Disulfides: Ensure that the target cysteine is in its reduced, free thiol form. This can be achieved by treating the protein with a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). It is critical to remove the reducing agent prior to adding the probe to prevent it from reacting with the MTSEA group.

Labeling Reaction

-

Probe Preparation: Dissolve this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to prepare a stock solution.

-

Reaction Buffer: Perform the labeling reaction in a buffer with a pH between 7.0 and 8.0 to facilitate the reaction between the MTS group and the thiolate anion of the cysteine.

-

Incubation: Add the probe to the protein solution at a molar excess (typically 10-20 fold) and incubate at room temperature or 4°C, protected from light. The optimal incubation time should be determined empirically.

Deprotection and Purification

-

t-Boc Removal: After the labeling reaction, treat the sample with an acidic solution (e.g., TFA) to remove the t-Boc protecting group.

-

Purification: Remove the unreacted probe and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Fluorescence Detection

-

Spectroscopy: Measure the fluorescence emission spectrum of the labeled protein using a fluorometer to confirm successful labeling and to quantify the fluorescence intensity.

-

Microscopy: Visualize the localization of the labeled protein within cells or tissues using fluorescence microscopy.

Caption: Generalized workflow for protein labeling.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a variety of applications:

-

Conformational Change Studies: By labeling a specific site on a protein, changes in the local environment of the probe due to protein conformational changes can be monitored as changes in fluorescence intensity.

-

Ligand Binding Assays: The binding of a ligand to a protein can induce conformational changes that alter the accessibility or environment of the labeled cysteine, leading to a change in fluorescence.

-

Site-Directed Labeling for Imaging: The high specificity of the labeling reaction allows for the precise attachment of a fluorescent tag for high-resolution imaging of protein localization and trafficking.[1]

-

Drug Screening: The "off-on" mechanism can be exploited to develop high-throughput screening assays where the binding of a drug candidate to a target protein triggers a fluorescent signal.

Conclusion: A Bright Future for Conditional Fluorescence

This compound represents a significant advancement in the field of fluorescent probes. Its "off-on" switching mechanism, based on the principles of thiol reactivity and photoinduced electron transfer, provides researchers with a highly sensitive and specific tool to investigate the intricacies of protein biology. By understanding the core principles outlined in this guide, scientists and drug developers can effectively harness the power of this versatile probe to illuminate the dynamic molecular world within the cell.

References

-

Matsumoto, T., Urano, Y., Shoda, T., Kojima, H., & Nagano, T. (2007). A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution. Organic Letters, 9(17), 3375–3377. [Link]

-

Matsumoto, T., Urano, Y., Shoda, T., Kojima, H., & Nagano, T. (2007). A thiol-reactive fluorescence probe based on donor-excited photoinduced electron transfer: key role of ortho substitution. Organic letters, 9(17), 3375–3377. [Link]

-

American Chemical Society. (2007). A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution. [Link]

-

Ge, X., Hanson, K. K., & He, C. (2013). Thioamide Quenching of Fluorescent Probes Through Photoinduced Electron Transfer: Mechanistic Studies and Applications. Journal of the American Chemical Society, 135(47), 17968–17977. [Link]

-

Wang, B., Liu, H., & Xu, Q. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews, 52(6), 2136–2171. [Link]

-

Zheng, K., Wang, L., & Liu, J. (1999). Spectral properties and structure of fluorescein and its alkyl derivatives in micelles. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 147(1-2), 129-136. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Ace Therapeutics. (n.d.). This compound (AC217). [Link]

- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.

-

University of Basel. (2016). Fluorescence Quenching. [Link]

-

Sjöback, R., Nygren, J., & Kubista, M. (1998). Spectral properties of fluorescein in solvent-water mixtures: applications as a probe of hydrogen bonding environments in biological systems. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 54(11), 1681-1689. [Link]

-

Zhang, X. F., Zhang, J., & Liu, L. (2014). Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra. Journal of fluorescence, 24(3), 819–826. [Link]

-

Choi, M. M., & To, C. Y. (2002). Optical sensor for sulfur dioxide based on fluorescence quenching. Analytica chimica acta, 462(2), 273-280. [Link]

-

Resch-Genger, U., Rurack, K., & Spieles, M. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standards for Fluorescence Quantum Yield Measurements in Solution (IUPAC Technical Report) (pp. 1-15). [Link]

-

Pilla, V., Gonçalves, A. C., Lodeiro, C., & Santos, J. L. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Chemosensors, 6(3), 32. [Link]

-

Ali, A., Al-Lohedan, H. A., & Al-Othman, Z. A. (2025). Highly Sensitive Fluorescence Quenching Method for Sulfasalazine Detection Using Fluorescein Probe: Application to Pharmaceutical Formulations and Biological Samples. Luminescence, 40(8), e70283. [Link]

-

Pilla, V., Gonçalves, A. C., Lodeiro, C., & Santos, J. L. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Chemosensors, 6(3), 32. [Link]

-

Zhang, X. F., Zhang, J., & Liu, L. (2014). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Journal of Fluorescence, 24(3), 819-826. [Link]

-

Iqbal, A., & Kool, E. T. (2011). Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. Journal of the American Chemical Society, 133(4), 1137–1143. [Link]

-

Interchim. (n.d.). Fluorescent MTS. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A thiol-reactive fluorescence probe based on donor-excited photoinduced electron transfer: key role of ortho substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Cysteine Labeling with t-Boc-MTSEA-Fluorescein

This guide provides an in-depth technical exploration of t-Boc-MTSEA-Fluorescein, a specialized thiol-reactive probe. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemistry, strategic advantages, and critical parameters for successful cysteine-specific labeling. We will dissect the probe's components, detail a robust two-stage labeling strategy, and provide expert troubleshooting advice to ensure self-validating and reproducible results.

Introduction: The Strategic Advantage of Protected Probes

Site-specific fluorescent labeling of proteins is a cornerstone of modern biological research, enabling the study of protein structure, function, interactions, and localization with high sensitivity.[1] The amino acid cysteine, with its uniquely nucleophilic thiol (-SH) group, is an ideal target for achieving such specificity.[2] While numerous thiol-reactive probes exist, this compound offers a distinct advantage: a chemically controlled, two-stage labeling process.

This probe is a tripartite molecule:

-

Fluorescein: A well-characterized, bright green fluorophore that serves as the reporter.[]

-

MTSEA (Methanethiosulfonate): A highly specific, thiol-reactive moiety that forms a stable disulfide bond with cysteine residues.[4]

-

t-Boc (tert-Butyloxycarbonyl): An acid-labile protecting group that temporarily masks an amine on the linker.[5]

The presence of the t-Boc group allows for a "label-then-activate" strategy. This enables researchers to first covalently attach the probe to the target protein under one set of conditions and then, in a separate, controlled step, cleave the t-Boc group to alter the probe's local charge or steric profile. This is particularly useful in studies of ion channels, protein topology, or experiments where the probe's properties need to be modulated post-labeling.[6][7]

Section 1: A Component-Based Chemical Analysis

Understanding the individual components of this compound is fundamental to mastering its application.

The Fluorescein Reporter Group

Fluorescein is one of the most widely used fluorophores due to its high quantum yield and brightness. However, its fluorescence is exquisitely sensitive to the local environment, particularly pH.[8] The molecule exists in several ionic forms, with the dianionic form prevalent at pH > 7 exhibiting the strongest fluorescence.[9] This pH dependency is a critical experimental consideration, as fluctuations in buffer pH can directly impact signal intensity and data interpretation.

Caption: pH-dependent forms of the fluorescein molecule.

Table 1: Spectroscopic Properties of Fluorescein

| Property | Value | Notes |

| Excitation Maximum | ~494 nm | Varies slightly with pH and conjugation.[10] |

| Emission Maximum | ~521 nm | Varies slightly with pH and conjugation.[10] |

| Molar Extinction Coefficient | ~76,900 M⁻¹cm⁻¹ | At pH > 8.0 for the dianionic form. |

| Quantum Yield (Φ) | ~0.95 | In 0.1 M NaOH. |

| pKa | ~6.4 | Transition point influencing fluorescence.[][10] |

The MTSEA Thiol-Reactive Moiety

The methanethiosulfonate (MTS) group is the engine of covalent labeling. It reacts specifically and efficiently with the sulfhydryl group of a reduced cysteine residue. The reaction proceeds via a nucleophilic attack by the thiolate anion (R-S⁻) on the sulfur atom of the MTS group, displacing the methanethiosulfonate leaving group and forming a stable, covalent disulfide bond (R-S-S-R').[4] This reaction is highly specific for thiols under typical biological buffering conditions (pH 7-8).

Caption: Covalent bond formation with cysteine.

The t-Boc Protecting Group

The tert-butyloxycarbonyl (t-Boc) group is a well-established protecting group in organic synthesis, known for its stability in neutral or basic conditions and its clean removal under acidic conditions.[11] In this probe, it protects an amine within the linker structure. Its removal is typically achieved with a strong acid like trifluoroacetic acid (TFA), which protonates the carbamate and triggers the release of the t-butyl cation and subsequent decarboxylation, leaving a free primary amine.[12] This conversion from a neutral, bulky t-Boc group to a positively charged amine can significantly alter the local environment and interactions of the probe.

Caption: The acid-labile cleavage of the t-Boc group.

Section 2: The Two-Stage Experimental Workflow

The unique structure of this compound dictates a sequential workflow. This approach provides a powerful layer of experimental control.

Caption: The two-stage process for labeling and activation.

This workflow separates the covalent attachment from the final "activation" of the probe. The intermediate, Boc-protected protein conjugate can be purified, characterized, and stored before proceeding to the deprotection step, providing a convenient experimental checkpoint.

Section 3: Detailed Experimental Protocol

This protocol is a robust starting point. Optimization of molar ratios, incubation times, and buffer conditions may be necessary for specific proteins.

3.1: Reagent Preparation & Handling

-

This compound Stock: Prepare a 10-20 mM stock solution in anhydrous DMSO. Aliquot into single-use tubes, seal tightly (e.g., with Parafilm), and store desiccated at -20°C, protected from light.[13] Before use, allow an aliquot to warm completely to room temperature before opening to prevent condensation.

-

Protein Sample: The protein should be highly purified in a buffer free of primary amines (e.g., Tris) and thiols. Buffers such as PBS or HEPES at pH 7.2-7.5 are recommended.[13]

-

Reducing Agent: Prepare a 100 mM stock solution of TCEP (Tris(2-carboxyethyl)phosphine) in ultrapure water. Adjust pH to ~7.0 if necessary. Store at -20°C. TCEP is preferred over DTT or β-mercaptoethanol because it does not contain a thiol and is less likely to interfere with the labeling reaction, though its removal is still essential.[4]

-

Deprotection Reagent: Trifluoroacetic acid (TFA). Caution: TFA is a highly corrosive strong acid. Always handle it in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

3.2: Step-by-Step Labeling and Activation

Stage 1: Covalent Labeling

-

Protein Reduction:

-

To your protein solution (e.g., 1-5 mg/mL), add TCEP from the stock solution to a final concentration of 1 mM.

-

Incubate for 30-60 minutes at room temperature. This step is critical to reduce any existing disulfide bonds and ensure the target cysteine is available for labeling.[14]

-

-

Removal of Reducing Agent:

-

Immediately remove the TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the chosen reaction buffer (e.g., PBS, pH 7.4).[14] This step is vital; residual TCEP will react with the MTSEA probe, quenching the labeling reaction.

-

-

Labeling Reaction:

-

Immediately after protein elution from the desalting column, add the this compound DMSO stock to the protein solution. A 10-fold molar excess of probe over protein is a common starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The container should be protected from light (e.g., wrapped in aluminum foil). Gentle mixing can improve efficiency.[14]

-

-

Purification of Labeled Intermediate:

-

Separate the fluorescein-labeled protein from unreacted probe using a desalting column, equilibrating with a suitable storage buffer (e.g., PBS, pH 7.4). The labeled protein will elute in the void volume, while the smaller, unreacted probe will be retained.

-

Stage 2: Probe Activation (Deprotection)

-

t-Boc Cleavage:

-

This step must be performed in a chemical fume hood.

-

Lyophilize the purified, labeled protein to dryness or exchange it into a volatile buffer.

-

Prepare a deprotection solution, commonly 50-95% TFA in an appropriate solvent like dichloromethane (DCM) or water, often with a scavenger like triisopropylsilane (TIS) to prevent side reactions.[5][11]

-

Resuspend the protein in the deprotection solution and incubate for 30-60 minutes at room temperature.

-

-

Final Purification:

-

Remove the TFA and byproducts. This can be achieved by repeated dilution with a stable buffer and concentration using a centrifugal filter unit, or by extensive dialysis against the final storage buffer.

-

3.3: Characterization and Validation

-

Degree of Labeling (DOL): Determine the ratio of fluorophore to protein by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for fluorescein). Use the following formula: DOL = (A_max * ε_protein) / ((A_280 - CF * A_max) * ε_dye) Where A_max is the absorbance at ~494 nm, A_280 is the absorbance at 280 nm, ε are the respective molar extinction coefficients, and CF is a correction factor for the dye's absorbance at 280 nm.

-

Mass Spectrometry: Confirm the covalent modification and successful deprotection by analyzing the mass shift in the labeled protein compared to the unlabeled starting material.[15]

-

SDS-PAGE: Visualize the labeled protein by running an SDS-PAGE gel and imaging it on a fluorescence scanner before Coomassie staining. This confirms the fluorescence is associated with the protein band.

Section 4: Field Insights & Troubleshooting

Even with a robust protocol, challenges can arise. The following table provides expert guidance on common issues.

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Action(s) |

| Low or No Labeling | 1. Incomplete protein reduction or re-oxidation of thiols.2. Inaccessible cysteine residue (buried in protein structure).3. Hydrolysis of the MTSEA probe due to aged stock or improper pH.4. Residual reducing agent (TCEP) in the reaction. | 1. Increase TCEP concentration or incubation time. Perform labeling immediately after TCEP removal.[4]2. Consider adding a mild denaturant (e.g., 1-2 M urea) to the labeling buffer to expose the cysteine.3. Use a fresh aliquot of probe dissolved in anhydrous DMSO. Ensure reaction pH is not excessively high (>8.5).[13]4. Ensure thorough buffer exchange on the desalting column. |

| High Background Fluorescence | 1. Incomplete removal of unreacted probe.2. Non-specific binding of the probe to the protein or container. | 1. Increase the column bed volume for size-exclusion chromatography. Perform a second purification step if necessary.[14]2. Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash and reaction buffers. |

| Protein Precipitation | 1. Over-labeling, leading to aggregation due to changes in protein surface properties.2. Harsh conditions during the TFA deprotection step. | 1. Reduce the molar excess of the probe in the labeling reaction. Optimize incubation time.2. Perform deprotection at a lower temperature (0-4°C). Ensure rapid and complete removal of TFA post-reaction. |

| Low Fluorescence Signal Post-Labeling | 1. Fluorescence quenching due to a high degree of labeling (DOL > 2-3).2. Sub-optimal pH of the final buffer for fluorescein fluorescence. | 1. Reduce the probe-to-protein molar ratio to target a DOL of ~1.2. Ensure the final buffer for measurement is at pH 7.4 or higher for optimal fluorescein quantum yield.[8] |

Conclusion

This compound is more than a standard fluorescent label; it is a tool for sophisticated experimental design. Its two-stage "label-then-activate" capability, enabled by the acid-labile t-Boc protecting group, provides a unique mechanism for post-labeling modification of the probe's physicochemical properties. By understanding the chemistry of each component, adhering to a validated workflow, and anticipating potential challenges, researchers can leverage this probe to gain deeper insights into complex biological systems.

References

- Current time information in Illes Balears, ES. Google Search.

- A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution.

- Fluorescent Probes for Live Cell Thiol Detection. MDPI.

- Fluorescein (F7505)

- Thiol-Reactive Probes Excited with Visible Light—Section 2.2. Thermo Fisher Scientific.

- CPM, Thiol-reactive fluorescent probe (CAS 76877-33-3). Abcam.

- Thiol Reactive Probes and Chemosensors. PubMed Central (PMC), NIH.

- Chemical structures of Fluorescein at different pH values of solution.

- Investigating the absorption and fluorescence pH dependence of fluorescein, with a flow cell. Sarspec.

- Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives.

- Fluorescence spectra of fluorescein in aqueous solutions with indicated....

- This compound | CAS 1042688-20-9. Santa Cruz Biotechnology (SCBT).

- This compound (AC217). Ace Therapeutics.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- BOC Protection and Deprotection. J&K Scientific LLC.

- Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Journal of Organic Chemistry.

- Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.

- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.

- This compound | C29H28N2O10S2 | CID 5175853. PubChem.

- Technical Support Center: MTSEA-Fluorescein Labeling. Benchchem.

- Fluorescent labeling and modification of proteins. PubMed Central (PMC), NIH.

- Technical Support Center: MTSEA-Fluorescein Labeling Experiments. Benchchem.

- Fluorescein | 2321-07-5. ChemicalBook.

- SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English). YouTube.

- Fluorescein Dyes: Definition, Structure, Synthesis and Uses. BOC Sciences.

- Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). YouTube.

- Fluorescein as a versatile tag for enhanced selectivity in analyzing cysteine-containing proteins/peptides using mass spectrometry. PubMed.

- Fluorescent labeling of specific cysteine residues using CyMPL. PubMed Central (PMC), NIH.

Sources

- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. This compound (AC217) - Ace Therapeutics [acetherapeutics.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescein | 2321-07-5 [chemicalbook.com]

- 11. BOC Protection and Deprotection [bzchemicals.com]

- 12. jk-sci.com [jk-sci.com]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fluorescein as a versatile tag for enhanced selectivity in analyzing cysteine-containing proteins/peptides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Utility of a Shielded, Thiol-Reactive Fluorophore

An In-Depth Technical Guide to the Synthesis and Purification of t-Boc-MTSEA-Fluorescein

In the intricate world of protein biochemistry and cellular analysis, the ability to selectively label specific functional groups is paramount. Thiol-reactive probes, which target the sulfhydryl group of cysteine residues, have become indispensable tools for elucidating protein structure, function, and localization.[1] Among these, this compound stands out as a versatile reagent. It combines the brilliant green fluorescence of fluorescein with a methanethiosulfonate (MTS) group, a highly specific thiol-reactive moiety.

The key innovation of this molecule lies in the temporary masking of its core reactivity. The primary amine of the cysteamine linker is protected by a tert-butyloxycarbonyl (t-Boc) group. This acid-labile protecting group serves a critical role: it prevents the amine from reacting with the isothiocyanate during the synthesis, ensuring the formation of the correct product.[2][3] Once synthesized, the t-Boc group can be removed under acidic conditions, unmasking the amine for subsequent conjugation steps if desired, or the MTS group can be used directly for thiol labeling. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, designed for researchers and professionals in drug development and chemical biology.

Part 1: Synthesis Strategy and Mechanism

The Core Reaction: Thiourea Bond Formation

The synthesis of this compound is centered on a classic nucleophilic addition reaction. The isothiocyanate group (-N=C=S) on Fluorescein isothiocyanate (FITC) possesses an electrophilic carbon atom. This carbon is readily attacked by the primary amine of the protected thiol linker, N-t-Boc-2-aminoethyl methanethiosulfonate. The reaction proceeds efficiently under slightly basic conditions, which serve to deprotonate the primary amine, thereby increasing its nucleophilicity. The final product is a stable thiourea linkage connecting the fluorophore to the protected thiol-reactive group.[4][5]

The Role of the t-Boc Protecting Group

The tert-butyloxycarbonyl (t-Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and bioconjugate chemistry.[2] Its function here is to act as a temporary shield for the primary amine on the ethylenediamine precursor. Without this protection, the amine would readily react with FITC, leading to a desired product. The t-Boc group is stable to the basic conditions required for the thiourea formation but can be cleanly and efficiently removed with a strong acid, such as trifluoroacetic acid (TFA), should the unmasked amine be required for further synthetic steps.[3]

Reaction Scheme

The overall synthetic transformation is depicted below.

Caption: Synthetic route for this compound.

Part 2: Detailed Experimental Protocols

Synthesis of this compound

This protocol describes a representative synthesis starting from commercially available reagents. All operations involving fluorescein should be performed in the dark or in amber-colored glassware to prevent photobleaching.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| Fluorescein isothiocyanate (FITC, Isomer I) | 389.38 | 100 mg | 0.257 | 1.0 eq |

| N-t-Boc-2-aminoethyl methanethiosulfonate | 269.36 | 80 mg | 0.297 | 1.15 eq |

| Triethylamine (TEA) | 101.19 | 72 µL | 0.514 | 2.0 eq |

| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - | - |

Step-by-Step Procedure:

-

Reactant Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Fluorescein isothiocyanate (100 mg, 0.257 mmol) in 5 mL of anhydrous DMF. Stir the solution under a nitrogen atmosphere until all solids have dissolved, resulting in a clear orange solution.

-

Addition of Amine: To the stirred solution, add N-t-Boc-2-aminoethyl methanethiosulfonate (80 mg, 0.297 mmol).

-

Base Addition: Add triethylamine (72 µL, 0.514 mmol) dropwise to the reaction mixture. The solution may darken slightly.

-

Reaction: Seal the flask, cover it with aluminum foil to protect it from light, and stir at room temperature for 12-18 hours.

-

Monitoring (Optional but Recommended): Monitor the reaction progress by Thin Layer Chromatography (TLC) on silica gel plates.

-

Mobile Phase: Dichloromethane:Methanol (9:1 v/v) with 0.5% acetic acid.

-

Visualization: UV light (254 nm and 365 nm).

-

Expected Result: The starting FITC spot (higher Rf) will be consumed, and a new, more polar product spot (lower Rf) will appear. The reaction is complete when the FITC spot is no longer visible.

-

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel containing 50 mL of 1 M citric acid solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude orange-red solid.

-

Purification by Silica Gel Column Chromatography

Purification is critical to remove unreacted FITC and any side products. Flash column chromatography is the preferred method.

Materials and Setup:

-

Silica Gel (230-400 mesh)

-

Glass chromatography column

-

Solvent System: A gradient of Methanol in Dichloromethane (DCM).

-

Eluent A: 100% Dichloromethane

-

Eluent B: 95:5 Dichloromethane:Methanol

-

-

Collection tubes

Step-by-Step Procedure:

-

Column Packing: Prepare a slurry of silica gel in DCM and pack the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel (~1-2 g) and dry it completely. Carefully add the dried silica-adsorbed sample to the top of the packed column.

-

Elution:

-

Begin elution with 100% DCM, collecting fractions. This will elute any non-polar impurities.

-

Gradually increase the polarity by switching to the 95:5 DCM:Methanol mixture.

-

The bright yellow-orange band corresponding to the product will begin to move down the column.

-

Collect fractions corresponding to this colored band.

-

-

Analysis: Analyze the collected fractions by TLC using the same system as in the reaction monitoring step.

-

Pooling and Evaporation: Combine the pure fractions (those showing a single spot for the product on TLC) and remove the solvent under reduced pressure to yield the purified this compound as a vibrant orange solid.

Caption: Workflow for the purification of this compound.

Part 3: Characterization and Quality Control

Verifying the identity and purity of the final product is a non-negotiable step. The following methods are standard for this compound.

3.1 Mass Spectrometry

-

Technique: Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode (ESI+).

-

Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺.

-

Molecular Formula: C₂₉H₂₈N₂O₁₀S₂

-

Molecular Weight: 628.67 g/mol

-

Expected m/z: 629.12 [M+H]⁺

3.2 ¹H NMR Spectroscopy

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

-

Fluorescein Core: A complex series of aromatic protons between ~6.5 and 8.2 ppm.

-

Thiourea Protons (N-H): Broad singlets, typically in the range of 8.0-9.5 ppm.

-

t-Boc Group (CH₃): A sharp, characteristic singlet at ~1.4 ppm, integrating to 9 protons.

-

Ethyl Linker (-CH₂-CH₂-): Two multiplets (likely triplets) between ~3.0 and 4.0 ppm.

-

MTSEA Methyl Group (-S-CH₃): A singlet around 2.4-2.8 ppm.

-

Phenolic Hydroxyls (-OH): A broad singlet, often around 10.1 ppm, which may exchange with D₂O.

-

3.3 Purity Assessment

-

Technique: High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column with a water/acetonitrile gradient (containing 0.1% TFA) and UV-Vis detection at the absorbance maximum of fluorescein (~494 nm).

-

Acceptance Criterion: The final product should exhibit a purity of ≥95% as determined by the integrated peak area.

Part 4: Storage and Handling

Fluorescein derivatives are susceptible to degradation, particularly from light and moisture.[6]

-

Storage: Store the solid material desiccated at -20°C. Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

-

Handling Solutions: If preparing stock solutions (e.g., in anhydrous DMSO or DMF), divide them into small, single-use aliquots to avoid repeated freeze-thaw cycles.[6] Store stock solutions at -20°C.

References

-

Ace Therapeutics. This compound (AC217). Available at: [Link]

-

Maeda, H., et al. "A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution." Organic Letters. Available at: [Link]

-

Chen, X., et al. "Recent advances in thiol and sulfide reactive probes." PubMed. Available at: [Link]

-

MDPI. Thiol Reactive Probes and Chemosensors. Available at: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

-

Maeda, H., et al. "Reaction of fluorescein-isothiocyanate with proteins and amino acids. I. Covalent and non-covalent binding of fluorescein-isothiocyanate and fluorescein to proteins." PubMed. Available at: [Link]

-

Danheiser, R.L., et al. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses. (2025-06-19). Available at: [Link]

-

Lavis, L.D., et al. "Tuning the pKa of Fluorescein to Optimize Binding Assays." Raines Lab, University of Wisconsin-Madison. Available at: [Link]

-

You Do Bio. FITC Amine Labeling Protocol. Available at: [Link]

Sources

- 1. whitman.edu [whitman.edu]

- 2. This compound | C29H28N2O10S2 | CID 5175853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]

- 4. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014831) [hmdb.ca]

Excitation and emission spectra of t-Boc-MTSEA-Fluorescein

An In-Depth Technical Guide to the Excitation and Emission Spectra of t-Boc-MTSEA-Fluorescein

Abstract

This compound is a sophisticated chemical probe designed for the targeted labeling of thiol groups in biological systems, such as the cysteine residues in proteins. Its utility is rooted in a thiol-reactive methanethiosulfonate (MTSEA) group and a fluorescent reporter, fluorescein, which is temporarily masked by a tert-butyloxycarbonyl (t-Boc) protecting group.[1][2] Understanding the spectral characteristics of this probe is paramount for its effective application in research, particularly in studies of protein topology and ion channel function. This guide provides a comprehensive overview of the principles governing its fluorescence, a detailed protocol for spectral characterization, and expert insights into the critical factors that influence measurement accuracy.

Foundational Principles of the Probe

Molecular Architecture and Mechanism of Action

The functionality of this compound is derived from its three key components:

-

Fluorescein Core: The fluorophore responsible for generating the fluorescent signal. Fluorescein is well-characterized, known for its high quantum yield and bright green emission.[] Its spectral properties, however, are exquisitely sensitive to the local environment, most notably pH.[4][5]

-

MTSEA Group (Methanethiosulfonate): This is the thiol-reactive moiety. It forms a stable disulfide bond with free sulfhydryl groups (-SH) found on cysteine residues under mild physiological conditions.[6]

-

t-Boc Group (tert-butyloxycarbonyl): A protecting group on the fluorescein core. In its protected state, the fluorescence of the molecule is typically altered or quenched. The reaction with a thiol and subsequent processing leads to the deprotection and release of the highly fluorescent fluorescein adduct, creating an "off-on" signaling mechanism.[7]

This design allows for specific labeling of target sites, with the fluorescent signal being generated only upon successful conjugation and activation.

The Physics of Fluorescence: Excitation and Emission

Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, promoting an electron to an excited state. The molecule rapidly loses some energy through non-radiative pathways (like vibrational relaxation) before the electron returns to its ground state, emitting a photon in the process.[8]

-

Excitation Spectrum: This is a plot of fluorescence intensity versus the excitation wavelength, measured at a fixed emission wavelength. The excitation spectrum typically mirrors the molecule's absorption spectrum, as the fluorescence intensity is proportional to the light absorbed.[8][9]

-

Emission Spectrum: This is a plot of fluorescence intensity versus the emission wavelength, measured using a fixed excitation wavelength that corresponds to an absorption peak.[8]

-

Stokes Shift: The emitted photon is of lower energy (longer wavelength) than the absorbed photon. This difference in wavelength between the excitation maximum and the emission maximum is known as the Stokes shift.[10][11] A larger Stokes shift is often desirable as it simplifies the separation of the emission signal from the excitation light, improving the signal-to-noise ratio.[12][13]

Critical Factors Influencing Fluorescein Spectra

The spectral behavior of the fluorescein core, once deprotected, is not static. Researchers must control several environmental variables to ensure reproducible and accurate measurements.

-

pH Dependence: This is the most critical factor for fluorescein. The molecule exists in several ionic forms depending on the pH, including cationic, neutral, monoanionic, and dianionic forms.[4] The dianionic form, prevalent at pH values above 8.0, is the most highly fluorescent species.[5] As the pH decreases, protonation occurs (pKa ~6.4 and ~4.3), leading to a significant reduction in fluorescence intensity and a blue-shift in absorption.[4][14] Therefore, experiments must be conducted in well-buffered solutions, typically at a physiological pH of ~7.4, to maintain a consistent ionization state.[15]

-

Solvent Polarity: The environment surrounding the fluorophore can influence its quantum yield. While the fluorescein core itself is less sensitive to solvent polarity than probes like ANS, significant changes in the solvent from aqueous buffers to nonpolar environments can alter spectral properties.[16]

-